molecular formula C10H18 B1198221 Dihydromyrcene CAS No. 2436-90-0

Dihydromyrcene

Cat. No.: B1198221
CAS No.: 2436-90-0
M. Wt: 138.25 g/mol
InChI Key: FUDNBFMOXDUIIE-UHFFFAOYSA-N
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Description

Dihydromyrcene, also known as 3,7-dimethyl-1,6-octadiene, is a monoterpene hydrocarbon with the molecular formula C10H18. It is a colorless liquid with a pleasant, citrus-like odor. This compound is primarily used in the fragrance industry due to its fresh and sweet scent, making it a valuable component in perfumes, soaps, and other personal care products .

Mechanism of Action

Target of Action

Dihydromyrcene is primarily involved in chemical reactions as a reactant, and its primary targets are the catalysts that facilitate these reactions . These catalysts can include cation exchange resins and ionic liquids .

Mode of Action

This compound interacts with its targets through a process known as direct hydration . In this process, this compound (DHM) reacts with water (H2O) to produce dihydromyrcenol (DHMOH) . This reaction is facilitated by the catalysts, which can be cation exchange resins or ionic liquids .

Biochemical Pathways

The primary biochemical pathway involving this compound is the hydration process, where this compound is converted into dihydromyrcenol . This process is catalyzed by cation exchange resins or ionic liquids, and the selectivity to dihydromyrcenol remains extremely high over a wide range of reaction conditions .

Pharmacokinetics

The reaction conditions, such as the type of catalyst, temperature, and solvent, can significantly affect the conversion of this compound to dihydromyrcenol .

Result of Action

The result of this compound’s action is the production of dihydromyrcenol . This compound is produced through the direct hydration of this compound, facilitated by the catalysts .

Action Environment

The action of this compound is influenced by various environmental factors, including the type of catalyst, temperature, and solvent . For example, the use of ionic liquids as a medium can lead to either biphasic or triphasic systems, depending on the process requirement . Similarly, the type of catalyst, its loading, and the molar ratio of the reactants can also affect the conversion of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydromyrcene can be synthesized through the hydrogenation of myrcene, a naturally occurring terpene found in essential oils such as bay, verbena, and hops. The hydrogenation process involves the addition of hydrogen to the double bonds of myrcene, resulting in the formation of this compound. This reaction typically requires a catalyst, such as palladium or platinum, and is carried out under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced from turpentine, a byproduct of the paper and pulp industry. The process involves the distillation of turpentine to obtain alpha-pinene, which is then hydrogenated to form pinane. Pinane is subsequently cracked to yield this compound. This method maximizes the use of raw materials and reduces production costs .

Chemical Reactions Analysis

Types of Reactions: Dihydromyrcene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Dihydromyrcene can be compared with other similar monoterpenes, such as:

    Myrcene: A naturally occurring terpene with a similar structure but with double bonds at different positions.

    Limonene: Another monoterpene with a citrus-like odor.

    Geraniol: A monoterpene alcohol with a floral scent.

Uniqueness of this compound: this compound’s unique combination of stability, pleasant odor, and reactivity makes it a valuable compound in the fragrance industry. Its ability to undergo selective oxidation and hydration reactions to form dihydromyrcenol further enhances its utility in various applications .

Properties

IUPAC Name

3,7-dimethylocta-1,6-diene
Source PubChem
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InChI

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7,10H,1,6,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDNBFMOXDUIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8029234
Record name Dihydromyrcene
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Molecular Weight

138.25 g/mol
Source PubChem
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Physical Description

Liquid, Liquid; [Reference #1] Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,6-Octadiene, 3,7-dimethyl-
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Vapor Pressure

2.57 [mmHg]
Record name Dihydromyrcene
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CAS No.

2436-90-0
Record name 3,7-Dimethyl-1,6-octadiene
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Record name 1,6-Octadiene, 3,7-dimethyl-
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Record name Dihydromyrcene
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Record name 3,7-dimethylocta-1,6-diene
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Record name DIHYDROMYRCENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Dihydromyrcene?

A1: this compound has the molecular formula C10H18 and a molecular weight of 138.25 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several studies utilize spectroscopic techniques to characterize this compound. For instance, one research employed proton and carbon-13 NMR spectroscopy to analyze the microstructural changes in this compound during thermal oxidation. [] Another study used NMR and IR spectroscopy to confirm the structures of α-methyl- and β-methylcyclogeraniolenes derived from this compound cyclization products. []

Q3: How does this compound perform under irradiation?

A3: Research indicates that when exposed to 1-MeV electrons at room temperature, this compound undergoes several reactions, including the loss of unsaturation, cross-linking (dimerization), hydrogen evolution, and trans-cis isomerization. [] The extent of these reactions and their respective G-values are detailed in the study.

Q4: Can you elaborate on the stability and compatibility of this compound with other materials?

A4: this compound reacts additively with thiolacetic acid and its mono-, di-, and tri-chloro-substituted derivatives. [] This reactivity is greater for the more acidic chloro-substituted compounds, highlighting the influence of acidity on this compound's reactivity. The study also observes a reactivity order: cyclohexenes > this compound > squalene > rubber, signifying varying reactivity levels depending on the other reactants.

Q5: What happens when this compound is mixed with certain liquids?

A5: Research on the interaction between polymers and liquids found that this compound reduces both the molecular weight and the polymerization rate of methyl methacrylate and styrene. [] This interaction depends on the catalyst used, suggesting a more complex interaction than simple transfer.

Q6: What is the role of this compound in the synthesis of citronellol?

A6: this compound serves as a starting material in the synthesis of citronellol. Two main methods utilize this compound:

  • Hydroboration: This method involves reacting this compound with a hydroboration reagent like malonyloxyborohydride. The reaction primarily occurs at the terminal double bond, resulting in the addition of boron atoms. Subsequent oxidation of the resulting product yields citronellol. [, ]
  • Palladium-catalyzed oxidation: This method uses a catalyst system comprising (MeCN)2PdC1NO2 and CuC12 in a tertiary alcohol and supercritical carbon dioxide. [, ] The reaction conditions, such as carbon dioxide pressure, temperature, and the molar ratio of Pd/Cu, significantly influence the yield and chemoselectivity of citronellal, a precursor to citronellol.

Q7: How is this compound employed in the synthesis of insect pheromones?

A7: (S)-(+)-Dihydromyrcene serves as a valuable starting material in synthesizing optically active insect pheromones. [] The process involves selective oxidative transformations of the double bonds present in (S)-(+)-Dihydromyrcene.

Q8: Are there any other notable applications of this compound in organic synthesis?

A8: Yes, this compound is a versatile compound with several applications:

  • Sandalwood odorant synthesis: this compound acts as a precursor in the three-step synthesis of rac-Osyrol® (3,7-dimethyl-7-methoxyoctane-2-ol), a commercially significant sandalwood odorant. [] The key steps involve epoxidation of the terminal double bond and regioselective reduction of the resulting epoxide.
  • α-Tocopherol acetate synthesis: this compound, along with linalool, serves as a starting material for the synthesis of (all-rac)-α-tocopherol acetate. [, ] The process involves a series of reactions, including condensation, epoxidation, Wurtz coupling, and hydrogenation.
  • Fragrance synthesis: this compound reacts with acetic acid in the presence of sulfuric acid to produce 1-(3,3-dimethylcyclohexyl) ethyl acetate, a fragrance compound. [] The study optimizes reaction conditions such as catalyst amount, temperature, molar ratio of reactants, and reaction time to achieve a desirable yield.

Q9: Is there any information available regarding the environmental impact and degradation of this compound?

A9: While specific studies focusing solely on the environmental impact of this compound are limited within the provided research papers, certain insights can be drawn. This compound, being a volatile organic compound, can contribute to air pollution if released in significant quantities. [] Additionally, research on microorganisms resistant to terpenes, including this compound, hints at its potential persistence in the environment. [] Further investigation is necessary to determine its degradation pathways and overall environmental fate.

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